5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole-3-carboxylic acid
CAS No.: 924861-72-3
Cat. No.: VC13339721
Molecular Formula: C14H15NO7
Molecular Weight: 309.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 924861-72-3 |
|---|---|
| Molecular Formula | C14H15NO7 |
| Molecular Weight | 309.27 g/mol |
| IUPAC Name | 5-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C14H15NO7/c1-18-11-7(3-8-5-9(14(16)17)15-22-8)4-10-12(13(11)19-2)21-6-20-10/h4,8H,3,5-6H2,1-2H3,(H,16,17) |
| Standard InChI Key | LVKLYCODANKYAS-UHFFFAOYSA-N |
| SMILES | COC1=C(C2=C(C=C1CC3CC(=NO3)C(=O)O)OCO2)OC |
| Canonical SMILES | COC1=C(C2=C(C=C1CC3CC(=NO3)C(=O)O)OCO2)OC |
Introduction
The compound 5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole-3-carboxylic acid is a complex organic molecule that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic rings containing both nitrogen and oxygen atoms, known for their diverse biological activities and applications in pharmaceuticals. This specific compound incorporates a benzodioxole moiety, which is a 1,3-benzodioxole ring system, contributing to its unique structural features and potential biological properties.
Biological Activities and Applications
While specific biological activity data for 5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole-3-carboxylic acid is limited, isoxazole derivatives are known for their potential in medicinal chemistry. They have been explored for various biological activities, including anticancer, antibacterial, and anti-inflammatory effects . The benzodioxole moiety can enhance certain biological activities due to its structural similarity to natural compounds with known pharmacological properties.
Data and Research Findings
| Compound Feature | Description |
|---|---|
| Molecular Formula | Not explicitly provided; inferred from similar compounds |
| Molecular Weight | Slightly higher than the amide form due to the carboxylic acid group |
| Chemical Structure | Includes a 4,5-dihydroisoxazole ring linked to a benzodioxole moiety via a methyl group |
| Synthesis | Typically involves multi-step reactions starting from appropriate precursors |
| Biological Activities | Potential for anticancer, antibacterial, and anti-inflammatory effects based on isoxazole derivatives |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume